(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Description
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
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Biological Activity
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a benzodioxole moiety and a thiazole ring, which are known to contribute to various biological activities. The presence of the cyano group enhances its reactivity and potential for interaction with biological targets.
Structural Formula
Key Functional Groups
- Benzodioxole : Associated with antioxidant and neuroprotective properties.
- Thiazole : Known for antimicrobial and anticancer activities.
- Carbohydrazone : Implicated in various biological activities, including enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodioxole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. In vitro assays demonstrate that compounds similar to this compound inhibit the proliferation of various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5 | A549 | 2.12 | Cell cycle arrest |
6 | HCC827 | 5.13 | Apoptosis induction |
8 | NCI-H358 | 0.85 | DNA intercalation |
These findings suggest a multi-faceted approach to cancer treatment using compounds with similar structures.
Acetylcholinesterase Inhibition
The compound's structural similarity to acetylcholinesterase (AChE) inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Studies have shown that thiazole derivatives can significantly inhibit AChE activity:
This inhibition results in increased acetylcholine levels, potentially ameliorating cognitive decline.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of thiazole derivatives in both 2D and 3D cell culture systems. The results indicated that certain derivatives exhibited higher cytotoxicity in 2D cultures compared to 3D models, emphasizing the importance of cellular context in drug efficacy.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial properties of benzodioxole-containing compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, suggesting potential for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
(2E)-4-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-3-5-15(7-13(12)2)23-24-16(9-21)20-22-17(10-27-20)14-4-6-18-19(8-14)26-11-25-18/h3-8,10,23H,11H2,1-2H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEORTUIGJZJDN-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.